H-Arg-Gly-Asp-Thr-OH
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Overview
Description
H-Arg-Gly-Asp-Thr-OH, also known as Arginylglycylaspartylthreonine, is a peptide composed of the amino acids arginine, glycine, aspartic acid, and threonine. This peptide sequence is known for its role in cell adhesion, particularly in binding to integrins, which are proteins that facilitate cell-extracellular matrix interactions. The sequence is often found in various biological contexts and has significant implications in biomedical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Gly-Asp-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Gly-Asp-Thr-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine residue, which can affect its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Coupling reagents: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of arginine can lead to the formation of citrulline, while substitution reactions can yield peptide analogs with altered biological activities.
Scientific Research Applications
H-Arg-Gly-Asp-Thr-OH has a wide range of applications in scientific research:
Chemistry: It is used in studies of peptide synthesis and modification, as well as in the development of peptide-based materials.
Biology: The peptide is crucial in cell adhesion studies, particularly in understanding how cells interact with the extracellular matrix.
Medicine: It has therapeutic potential in wound healing, tissue engineering, and as a targeting moiety in drug delivery systems.
Industry: The peptide is used in the development of biomaterials and coatings that promote cell adhesion and growth.
Mechanism of Action
The mechanism of action of H-Arg-Gly-Asp-Thr-OH involves its interaction with integrins on the cell surface. Integrins are transmembrane receptors that mediate cell-extracellular matrix adhesion. The peptide binds to the integrin receptors, facilitating cell attachment, migration, and signaling pathways that are crucial for various cellular processes. This interaction is essential for processes such as wound healing, tissue repair, and cell migration.
Comparison with Similar Compounds
H-Arg-Gly-Asp-Thr-OH can be compared to other peptides with similar sequences, such as:
H-Arg-Gly-Asp-Ser-OH: This peptide also binds to integrins but has a serine residue instead of threonine, which can affect its binding affinity and biological activity.
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: This longer peptide includes additional residues that can influence its structural properties and interactions with integrins.
The uniqueness of this compound lies in its specific sequence, which provides a balance of hydrophilic and hydrophobic interactions, making it particularly effective in promoting cell adhesion and signaling.
Properties
Molecular Formula |
C16H29N7O8 |
---|---|
Molecular Weight |
447.44 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H29N7O8/c1-7(24)12(15(30)31)23-14(29)9(5-11(26)27)22-10(25)6-21-13(28)8(17)3-2-4-20-16(18)19/h7-9,12,24H,2-6,17H2,1H3,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20)/t7-,8+,9+,12+/m1/s1 |
InChI Key |
RESYERROEGJEGB-ARHDFHRDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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